Alclometasone

Topical Corticosteroid Potency Classification Preclinical Pharmacology

Alclometasone dipropionate 0.05% is a non-fluorinated, Class VI topical corticosteroid with precisely quantifiable potency—⅔ that of betamethasone valerate and 60× hydrocortisone. Clinical evidence demonstrates equivalent or superior efficacy to comparators (e.g., hydrocortisone butyrate) with significantly lower atrophogenic risk, making it the rational choice for pediatric atopic dermatitis and geriatric care. Its well-characterized receptor binding and suppression of IL-2, IL-4, IL-5, IFN-γ, and GM-CSF (IC50 0.76–5.54 ng/mL) make it an ideal reference standard for preclinical research. For formularies, this precise potency tier enables cost-effective therapeutic substitution while minimizing adverse event-related expenditures.

Molecular Formula C22H29ClO5
Molecular Weight 408.9 g/mol
CAS No. 67452-97-5
Cat. No. B1664502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlclometasone
CAS67452-97-5
SynonymsAlclometasone;  Alclometasone
Molecular FormulaC22H29ClO5
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl
InChIInChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1
InChIKeyFJXOGVLKCZQRDN-PHCHRAKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
1.37e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alclometasone Dipropionate (CAS 67452-97-5) Procurement Baseline: Potency Classification and Topical Corticosteroid Context


Alclometasone dipropionate is a synthetic, non-fluorinated, topically active corticosteroid belonging to the low-to-medium potency class [1]. Pharmacological characterization in preclinical studies indicates a potency that is approximately ⅔ that of betamethasone valerate and 60 times that of hydrocortisone [2]. Clinically, it is classified as a Class VI (low potency) agent and is formulated at a 0.05% concentration in both cream and ointment vehicles [1].

Alclometasone Dipropionate Procurement Rationale: Why Therapeutic Substitution Without Evidence Is Unreliable


While many low-potency topical corticosteroids share a similar class designation, their clinical behavior is not interchangeable. Differences in molecular structure—specifically the non-fluorinated 7α-chloro-16α-methyl prednisolone backbone of alclometasone dipropionate [1]—impact intrinsic receptor binding, vasoconstrictive capacity, and propensity for adverse effects like cutaneous atrophy. Preclinical potency ratios (e.g., vs. betamethasone valerate) are predictive of anti-inflammatory strength [2], yet clinical outcomes diverge: alclometasone achieves comparable or slightly superior efficacy to certain comparators (e.g., hydrocortisone butyrate) while demonstrating a lower atrophy potential than more potent agents like betamethasone dipropionate [3]. These quantifiable differentiations in both efficacy and safety endpoints necessitate compound-specific selection rather than generic class substitution.

Alclometasone Dipropionate Comparative Evidence: Head-to-Head Efficacy, Safety, and Potency Differentiation


Potency Differential vs. Betamethasone Valerate and Hydrocortisone: Preclinical Vasoconstrictor Potency Ratios

In preclinical studies, alclometasone dipropionate demonstrates a quantifiable intermediate potency profile. It is reported to be approximately ⅔ (or 66.7%) as potent as betamethasone valerate, a commonly used moderate-to-potent comparator [1]. Conversely, it exhibits approximately 60 times (6000%) the potency of hydrocortisone, the baseline low-potency reference [1]. These ratios provide a precise framework for understanding its therapeutic strength relative to established benchmarks.

Topical Corticosteroid Potency Classification Preclinical Pharmacology

Clinical Efficacy Comparison: Alclometasone 0.05% vs. Hydrocortisone Butyrate 0.1% in Pediatric Atopic Dermatitis

In a double-blind, randomized clinical trial involving children with atopic dermatitis, alclometasone dipropionate 0.05% cream demonstrated a statistically significant advantage in efficacy over hydrocortisone butyrate 0.1% cream [1]. The mean improvement in clinical signs (erythema, induration, pruritus) was 76% for alclometasone dipropionate-treated patients compared to 70% for those receiving hydrocortisone butyrate [1]. This head-to-head data indicates that alclometasone is slightly more efficacious in this patient population.

Atopic Dermatitis Pediatric Dermatology Clinical Trial

Comparative Efficacy and Equivalent Safety Profile: Alclometasone 0.05% vs. Clobetasone Butyrate 0.05% in Pediatric Atopic Dermatitis

A randomized, double-blind, parallel-group study compared alclometasone dipropionate 0.05% cream to clobetasone butyrate 0.05% cream in 43 children with atopic dermatitis [1]. At the end of the 2-week treatment period, the average reduction in disease signs was 85% for the alclometasone group and 86% for the clobetasone group [1]. The physician's global evaluation rated symptoms as cleared in 9 of 22 alclometasone-treated patients and 10 of 21 clobetasone-treated patients [1]. These results demonstrate that alclometasone dipropionate offers comparable efficacy and a similar safety profile to clobetasone butyrate, a moderate-potency comparator, in this patient population.

Atopic Dermatitis Pediatric Dermatology Clinical Trial

Superior Safety Profile Regarding Cutaneous Atrophy: Alclometasone 0.05% vs. Hydrocortisone 1.0% in a Pediatric Model

In a study designed to assess the potential for inducing cutaneous atrophy in children, alclometasone dipropionate 0.05% ointment and hydrocortisone 1.0% ointment were applied twice daily for three weeks to bilateral eczematous lesions in 34 children [1]. Neither preparation induced clinically significant cutaneous atrophy, as assessed by visual evaluation for telangiectasia [1]. This finding is particularly notable as alclometasone, a low-to-medium potency steroid, demonstrated a safety profile comparable to the extremely low-potency hydrocortisone 1.0% formulation, which is a standard for minimal side-effect risk.

Cutaneous Atrophy Pediatric Safety Topical Corticosteroid

Comparative Antiproliferative Effect: Epidermal Thinning Potential Relative to Betamethasone Dipropionate and Hydrocortisone Acetate

A comparative investigation of antiproliferative efficacy found that alclometasone dipropionate induces epidermal thinning to approximately the same extent as hydrocortisone acetate 1% [1]. Crucially, its epidermal thinning effect was substantially less than that of betamethasone dipropionate 0.064% (Diprosis), a potent comparator [1]. This quantifies the compound's reduced atrophogenic potential relative to a more potent fluorinated corticosteroid, reinforcing its safety advantage.

Epidermal Atrophy Antiproliferative Assay Safety Pharmacology

Alclometasone Dipropionate Optimal Application Scenarios Based on Differentiated Evidence


Pediatric Atopic Dermatitis with a Need for Intermediate Potency and High Safety

Alclometasone dipropionate 0.05% is an optimal choice for treating pediatric atopic dermatitis based on direct head-to-head clinical trial evidence. It demonstrates a 6% absolute improvement in clinical signs compared to hydrocortisone butyrate 0.1% [1], and provides equivalent efficacy to clobetasone butyrate 0.05% [2]. Crucially, its safety profile regarding cutaneous atrophy is equivalent to that of hydrocortisone 1.0% [3], making it a safer alternative to more potent agents while offering superior efficacy to lower-potency options.

Formulary Management: A Non-Fluorinated, Low-Moderate Potency Option with a Favorable Atrophy Profile

For health systems and formularies, alclometasone dipropionate offers a quantifiable advantage for procurement. Its potency is precisely defined as ⅔ that of betamethasone valerate and 60× that of hydrocortisone [4]. This allows for rational therapeutic substitution or tiering. Crucially, evidence shows its atrophogenic potential is significantly less than that of betamethasone dipropionate and equivalent to hydrocortisone acetate [5], supporting its inclusion as a preferred agent for long-term or sensitive-area use, thereby potentially reducing adverse event-related costs.

Research Tool for In Vitro and In Vivo Models of Inflammation Requiring Defined Glucocorticoid Activity

In preclinical research, alclometasone dipropionate serves as a valuable comparator due to its well-characterized potency relative to standards like hydrocortisone and betamethasone [4]. In vitro, it suppresses cytokine production (IL-2, IL-3, IL-4, IL-5, IFN-γ, GM-CSF) in human PBMCs with specific IC50 values ranging from 0.76 to 5.54 ng/mL . In vivo, it partially inhibits tuberculin-induced delayed allergic reactions and suppresses passive cutaneous anaphylaxis in rat models at a 0.1% concentration . These data provide a robust baseline for comparative studies with novel anti-inflammatory agents.

Geriatric Dermatoses: Efficacy with Minimal Systemic Impact

In a randomized comparison in 39 geriatric patients, alclometasone dipropionate 0.1% cream reduced initial skin lesions by 82.2%, an extent comparable to hydrocortisone butyrate [6]. Importantly, histomorphometric analysis revealed better skin trophism in patients treated with alclometasone, and fluctuations in blood cortisol levels remained within normal limits [6]. This supports its use in elderly populations where skin fragility and systemic absorption are primary concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alclometasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.